methyl 2-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl 2-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the chloro and dichlorophenyl groups: This step often involves electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the intermediate compound with methyl acetate in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and dichlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate
- Ethyl 4-(3,4-dichlorophenyl)-6-(2,4-difluorophenoxy)methyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
Methyl 2-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3O6/c1-10-12-6-16(24)19(8-18(12)30-21(27)13(10)7-20(26)28-2)29-9-17(25)11-3-4-14(22)15(23)5-11/h3-6,8H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZCVPPBKGOJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC(=C(C=C3)Cl)Cl)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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